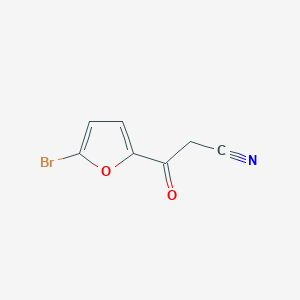
1,4-Diiodo-2-methylbenzene
Descripción general
Descripción
1,4-Diiodo-2-methylbenzene, also known as 1-methyl-2,5-diiodobenzene, is an organic compound with the molecular formula C7H6I2. It is a derivative of benzene, where two iodine atoms are substituted at the 1 and 4 positions, and a methyl group is attached at the 2 position.
Métodos De Preparación
1,4-Diiodo-2-methylbenzene can be synthesized through several methods. One common approach involves the iodination of 2-methylbenzene (toluene) using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under controlled conditions to ensure selective iodination at the desired positions .
Another method involves the use of electrophilic aromatic substitution, where toluene is treated with iodine monochloride (ICl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This method also ensures the selective introduction of iodine atoms at the 1 and 4 positions .
Análisis De Reacciones Químicas
1,4-Diiodo-2-methylbenzene undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1,4-Diiodo-2-methylbenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4-diiodo-2-methylbenzene in chemical reactions primarily involves electrophilic aromatic substitution. The iodine atoms in the compound are highly polarizable, making them susceptible to nucleophilic attack. This leads to the formation of intermediate complexes, which then undergo further transformations to yield the desired products .
In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
1,4-Diiodo-2-methylbenzene can be compared with other diiodobenzene derivatives, such as:
1,4-Diiodobenzene: Lacks the methyl group at the 2 position, which can influence its reactivity and applications.
1,3-Diiodo-2-methylbenzene: Has iodine atoms at the 1 and 3 positions, leading to different chemical properties and reactivity patterns.
1,4-Diiodo-2,5-dimethylbenzene:
The presence of the methyl group in this compound makes it unique, as it can influence the compound’s electronic properties and steric effects, thereby affecting its reactivity and interactions in various chemical and biological processes .
Propiedades
IUPAC Name |
1,4-diiodo-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6I2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQKIFBSLBFTMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503847 | |
| Record name | 1,4-Diiodo-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75838-38-9 | |
| Record name | 1,4-Diiodo-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(1R,4R)-Bicyclo[2.2.2]octane-2,5-dione](/img/structure/B1625854.png)



